Magnesium vanadium oxide (MgV2O6)

Description

The exact mass of the compound Magnesium vanadium oxide (MgV2O6) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium vanadium oxide (MgV2O6) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium vanadium oxide (MgV2O6) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimagnesium;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.7O.2V/q2*+2;7*-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILHLQDLZVZNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2O7V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-13-2 | |

| Record name | Magnesium vanadium oxide (MgV2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Magnesium Vanadium Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of magnesium vanadium oxide (MgₓVᵧOₙ) compounds. These materials are of significant interest for a range of applications, including energy storage, catalysis, and potentially in specialized biomedical contexts, owing to their diverse structural chemistry and tunable electrochemical properties. This document details common synthesis methodologies, comprehensive characterization techniques, and key quantitative data to facilitate further research and development.

Synthesis Methodologies

The properties of magnesium vanadium oxides are intrinsically linked to their synthesis route, which influences crystallinity, morphology, and stoichiometry. The most prevalent methods employed for the synthesis of these materials are solid-state reaction, hydrothermal synthesis, and sol-gel techniques.

Solid-State Reaction

The solid-state reaction method is a conventional approach for producing crystalline magnesium vanadium oxide powders.[1] This technique involves the high-temperature calcination of precursor materials, typically magnesium oxide (MgO) and vanadium pentoxide (V₂O₅).[1] The stoichiometry of the final product can be controlled by adjusting the molar ratio of the reactants.

Experimental Protocol:

-

Precursor Preparation: High-purity powders of MgO and V₂O₅ are weighed in the desired stoichiometric ratio (e.g., 2:1 for Mg₂V₂O₇ or 3:1 for Mg₃V₂O₈).[1]

-

Mixing: The precursor powders are intimately mixed, often through ball milling, to ensure a homogeneous reaction mixture.

-

Calcination: The mixture is transferred to a furnace and heated at elevated temperatures, typically in the range of 550-800°C, for several hours in an air atmosphere.[1][2] The specific temperature and duration depend on the target phase. For instance, annealing a precursor mixture at 550°C can yield a composite of V₂O₅, MgV₂O₆, and Mg₂V₂O₇, while a higher temperature of 700°C can lead to the formation of a single-phase MgV₂O₆.[2]

-

Cooling and Grinding: After calcination, the product is allowed to cool to room temperature and is often ground to obtain a fine powder.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method that allows for the formation of various magnesium vanadium oxide phases with controlled morphologies at relatively lower temperatures compared to solid-state reactions.[3][4] This technique utilizes the principles of solvent chemistry under high pressure and temperature to facilitate the dissolution and recrystallization of precursors.

Experimental Protocol:

-

Precursor Solution: A magnesium salt (e.g., magnesium nitrate) and a vanadium precursor (e.g., V₂O₅ or ammonium metavanadate) are dissolved in a solvent, typically deionized water, in a specific molar ratio.[3]

-

Autoclave Treatment: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in a furnace to a specific temperature, commonly around 180°C, for an extended period, which can range from hours to several days.[3]

-

Product Recovery: After the hydrothermal treatment, the autoclave is cooled to room temperature. The solid product is collected by filtration, washed with deionized water and ethanol to remove any unreacted precursors or byproducts, and subsequently dried at a moderate temperature (e.g., 70°C).[3]

Sol-Gel Method

The sol-gel method offers a low-temperature route to synthesize amorphous or nanocrystalline magnesium vanadium oxide materials.[5][6] This technique involves the transition of a molecular precursor solution (sol) into a solid-state network (gel).

Experimental Protocol:

-

Sol Formation: A vanadium precursor, such as vanadium alkoxide, is hydrolyzed in the presence of a magnesium salt dissolved in a suitable solvent.

-

Gelation: The sol is allowed to age, leading to the formation of a gel through polycondensation reactions.

-

Drying: The gel is then dried to remove the solvent, resulting in a xerogel or aerogel. This process is often carried out at room temperature and avoids high-temperature post-processing.[7]

Characterization Techniques

A comprehensive understanding of the synthesized magnesium vanadium oxide materials requires the application of various analytical techniques to probe their structural, morphological, and electrochemical properties.

Structural Characterization

-

X-ray Diffraction (XRD): XRD is a fundamental technique used to identify the crystalline phases present in the synthesized material, determine lattice parameters, and estimate crystallite size.[2][3]

-

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are employed to identify the functional groups and vibrational modes of the magnesium vanadium oxide compounds, providing insights into the local atomic arrangement and bonding.[2]

Morphological and Compositional Analysis

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface morphology, revealing particle size, shape, and aggregation.[3]

-

Transmission Electron Microscopy (TEM): TEM offers even higher magnification imaging, allowing for the visualization of the internal structure and crystallographic details of the nanoparticles.

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX is used for elemental analysis to confirm the presence and quantify the ratio of magnesium, vanadium, and oxygen in the sample.[3]

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA/DTA is used to study the thermal stability of the material and to identify phase transitions or decomposition events as a function of temperature.[3]

Electrochemical Characterization

-

Cyclic Voltammetry (CV): CV is used to investigate the redox behavior and electrochemical reversibility of the magnesium vanadium oxide as an electrode material.[2]

-

Galvanostatic Cycling: This technique is employed to determine the specific capacity, cycling stability, and rate capability of the material when used in a battery configuration.[7]

-

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer kinetics and ionic diffusion within the electrode material.[8]

Quantitative Data

The following tables summarize key quantitative data for magnesium vanadium oxide compounds synthesized by different methods.

| Synthesis Method | Precursors | Conditions | Resulting Phases | Reference |

| Solid-State Reaction | MgO, V₂O₅ | 550°C, 12h, air | V₂O₅, MgV₂O₆, Mg₂V₂O₇ | [2] |

| Solid-State Reaction | MgVO-LT precursor | 700°C, 12h, air | MgV₂O₆ | [2] |

| Hydrothermal | Mg(NO₃)₂, V₂O₅ | 180°C, 72h | Mg₀.₀₁V₂O₅, β-Mg₁.₉V₃O₈ | [3] |

| Sol-Gel | Vanadium alkoxide, Mg salt | Room Temperature | Mg₀.₁V₂O₅·2.35H₂O | [5][6] |

| Material | Characterization Technique | Key Findings | Reference |

| Mg₀.₀₁V₂O₅, β-Mg₁.₉V₃O₈ | XRD | Phase composition: 27.2% Mg₀.₀₁V₂O₅, 72.8% β-Mg₁.₉V₃O₈ | [3] |

| MgV₂O₆ | XRD | Single-phase material | [2] |

| Mg₀.₁V₂O₅·1.8H₂O | Galvanostatic Cycling | Initial discharge capacity of 300 mAh·g⁻¹ | [7] |

| V₂O₅ | Electrochemical Cycling | Reversible Mg-ion intercalation with capacities around 150–180 mAh g⁻¹ | [9] |

| β-V₂O₅ | Electrochemical Cycling | Reversible capacity reached 361 mAh g⁻¹ | [10] |

Visualizing Workflows and Relationships

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflows for the synthesis and characterization of magnesium vanadium oxide.

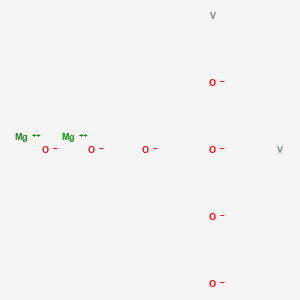

Caption: General synthesis workflows for magnesium vanadium oxide.

Caption: Typical characterization workflow for magnesium vanadium oxide.

References

- 1. researchgate.net [researchgate.net]

- 2. Simply Prepared Magnesium Vanadium Oxides as Cathode Materials for Rechargeable Aqueous Magnesium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jamme.acmsse.h2.pl [jamme.acmsse.h2.pl]

- 4. Hydrothermal Synthesis of Nanostructured Vanadium Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Communication—Sol-Gel Synthesized Magnesium Vanadium Oxide, Mg x V 2 O 5 · nH 2 O: The Role of Structural Mg 2+ on Battery Performance (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.sabanciuniv.edu [research.sabanciuniv.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Crystal Structure of Monoclinic MgV₂O₆

Introduction

Magnesium metavanadate (MgV₂O₆) is an inorganic compound that has garnered significant research interest, particularly for its potential application as a cathode material in magnesium-ion rechargeable batteries.[1][2] Its electrochemical properties are intrinsically linked to its crystal structure. This guide provides a detailed technical overview of the monoclinic phase of MgV₂O₆, focusing on its crystallographic parameters, atomic coordination, and the experimental protocols for its synthesis and characterization.

Crystal Structure and Coordination

At ambient conditions, MgV₂O₆ crystallizes in the monoclinic system, belonging to the C2/m space group.[1][3][4][5] This structure is sometimes referred to as the brannerite-type structure.[1] Under high pressure, it can undergo phase transformations.[4]

The fundamental building blocks of the structure consist of magnesium (Mg²⁺) and vanadium (V⁵⁺) cations coordinated by oxygen (O²⁻) anions.

-

Magnesium (Mg²⁺) Coordination : The Mg²⁺ ions are situated in octahedral sites, each bonded to six oxygen atoms (MgO₆). These octahedra share edges to form chains.[3] The Mg-O bond lengths are not uniform, with two shorter bonds of approximately 2.03 Å and four longer bonds around 2.22 Å.[3]

-

Vanadium (V⁵⁺) Coordination : The coordination environment of the vanadium ion is more complex and is generally described as a distorted 5-coordinate geometry.[3] The V-O bond distances vary, ranging from 1.68 Å to 2.10 Å.[3] An alternative description characterizes the vanadium atoms in distorted VO₆ octahedra, where a sixth oxygen atom is only weakly bonded at a greater distance of 2.4-2.8 Å, a configuration often referred to as 5+1 coordination.[4]

Crystallographic Data

The lattice parameters for monoclinic MgV₂O₆ have been determined through X-ray diffraction (XRD) and Rietveld refinement. The data from various studies show a high degree of consistency.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1][4][6] |

| Space Group | C2/m (No. 12) | [1][3][4] |

| Lattice Parameter 'a' | 9.280 Å | [1][5] |

| Lattice Parameter 'b' | 3.501 Å | [1][5] |

| Lattice Parameter 'c' | 6.731 Å | [1][5] |

| Angle 'β' | 111.76° | [1][5] |

Experimental Protocols

The synthesis of phase-pure monoclinic MgV₂O₆ is crucial for accurate characterization and application. Two primary methods are commonly cited: the solid-state reaction and the sol-gel method.

1. Solid-State Reaction Method

This is a conventional technique involving the high-temperature reaction of precursor powders.[1]

-

Precursors : High-purity (>99.9%) magnesium oxide (MgO) and vanadium pentoxide (V₂O₅) are used as the raw materials.[1]

-

Preparation : The precursor powders are first roasted at 573 K for approximately 5 hours in an air atmosphere to eliminate any absorbed moisture.[1]

-

Mixing and Pelletizing : The dried MgO and V₂O₅ are mixed in a 1:1 molar ratio. The homogenous mixture is then compacted into pellets using a hydraulic press.[1]

-

Sintering : The pellets are sintered at a target temperature of 873 K for 20 hours in an air atmosphere, followed by cooling to room temperature within the furnace.[1]

-

Homogenization : To ensure the formation of a single-phase product, the sintered samples are repeatedly pulverized, pressed into pellets, and re-roasted. This process may be repeated up to five times.[1]

2. Sol-Gel Method

This wet-chemical technique offers better homogeneity and can produce well-crystallized particles at lower temperatures.[6]

-

Precursors : Analytical grade magnesium acetate (Mg(CH₃COO)₂), ammonium metavanadate (NH₄VO₃), and citric acid are used.[6]

-

Gel Formation : Citric acid and magnesium acetate are dissolved in deionized water in a stoichiometric ratio with magnetic stirring at 60 °C. Once a clear solution is formed, ammonium metavanadate is added, and the solution is stirred for 4 hours until a gel is formed.[6]

-

Drying and Decomposition : The gel is dried in an air oven at 100 °C. The dried gel is then decomposed by heating at 350 °C in air for 4 hours.[6]

-

Calcination : The resulting powder is ground, pressed into pellets, and sintered at 600 °C for 12 hours in air to obtain the final crystalline MgV₂O₆ product.[6]

Characterization Techniques

-

X-ray Diffraction (XRD) : This is the primary technique for phase identification and crystal structure analysis. Powder XRD patterns are typically collected using Cu-Kα radiation.[1][6] Rietveld refinement of the diffraction data is performed to determine the precise lattice parameters.[1][5]

-

Scanning Electron Microscopy (SEM) : SEM is used to characterize the surface morphology and particle size of the synthesized powder.[1][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is employed to study the vibrational modes of the V-O and Mg-O bonds within the crystal lattice, confirming the compound's formation.[1][6]

-

Differential Scanning Calorimetry (DSC) : DSC is used to investigate thermal properties, such as phase transitions. For MgV₂O₆, a solid-state phase transition from the α-MgV₂O₆ (monoclinic) to β-MgV₂O₆ phase occurs at 841 K.[1][5]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization processes for monoclinic MgV₂O₆.

Caption: Experimental workflows for MgV₂O₆ synthesis and characterization.

References

- 1. jmamg.com [jmamg.com]

- 2. crystal-structure-phase-transitions-and-thermodynamic-properties-of-magnesium-metavanadate-mgv2o6 - Ask this paper | Bohrium [bohrium.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Phase Transitions in Magnesium Metavanadate (MgV₂O₆)

For Researchers, Scientists, and Materials Development Professionals

Abstract

Magnesium metavanadate (MgV₂O₆) is a crystalline compound that exhibits complex structural behaviors under varying temperature and pressure conditions. As a material of interest for applications such as anode materials for magnesium-ion batteries, a thorough understanding of its phase stability and transitions is critical. This technical guide provides a comprehensive overview of the known phase transitions in MgV₂O₆, consolidating crystallographic, thermodynamic, and procedural data from the scientific literature. It details the temperature- and pressure-induced structural transformations, presents quantitative data in structured tables, outlines the experimental protocols for characterization, and provides visual diagrams to illustrate key processes and relationships.

Introduction to Magnesium Metavanadate

Magnesium metavanadate is an inorganic compound synthesized from magnesium and vanadium oxides. Its crystal structure and resulting physical properties are highly dependent on external conditions. The primary focus of research on this material has been its structural phase transitions, which are reversible changes in its crystal lattice arrangement. These transitions are fundamental to the material's thermodynamic properties, such as heat capacity and enthalpy.

Temperature-Induced Phase Transition

MgV₂O₆ undergoes a significant and reversible structural phase transition upon heating. The low-temperature phase, designated as α-MgV₂O₆, transforms into a high-temperature phase, β-MgV₂O₆.

-

α-MgV₂O₆ : This is the stable phase at ambient conditions. It possesses a brannerite-type monoclinic crystal structure with the space group C2/m.[1][2]

-

β-MgV₂O₆ : At elevated temperatures, the α-phase transforms into the β-phase, which is described as a pseudobrannerite-type structure, also with a monoclinic C2/m space group but with different lattice parameters.[1][2]

The transition is endothermic, indicating that heat is absorbed during the transformation from the α to the β phase.[2] Further heating leads to incongruent melting at approximately 1014 K.[2]

Quantitative Data for Temperature-Induced Transition

The following tables summarize the key quantitative data associated with the thermal behavior of MgV₂O₆.

Table 1: Phase Transition Temperatures and Enthalpies

| Transition | Temperature (K) | Enthalpy Change (ΔH) (kJ/mol) | Reference |

| α-MgV₂O₆ → β-MgV₂O₆ (Structural) | 833 - 841 | 4.37 ± 0.04 | [2] |

| β-MgV₂O₆ → Incongruent Melting | 1014 | 26.54 ± 0.26 | [2] |

Table 2: Crystallographic Data for α and β Phases

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cell Volume (ų) | Temperature (K) | Reference |

| α-MgV₂O₆ | Monoclinic | C2/m | 9.280 | 3.501 | 6.731 | 111.76 | 203.25 | Room Temp | [1][2] |

| β-MgV₂O₆ | Monoclinic | C2/m | 9.431 | 3.532 | 6.845 | 111.98 | 211.53 | 873 | [1] |

Table 3: High-Temperature Thermodynamic Properties

| Property | Equation / Value | Temperature Range (K) | Reference |

| Heat Capacity (Cₚ) | Cₚ = 208.3 + 0.03583T - 4809000T⁻² (J·mol⁻¹·K⁻¹) | 298 - 923 | [2] |

Pressure-Induced Phase Transition

In addition to temperature, high pressure also induces structural transformations in MgV₂O₆. Studies have shown that upon compression at room temperature, MgV₂O₆ undergoes a phase transition from the ambient-pressure C2/m space group to a different monoclinic structure with a C2 space group.[3] This transition is accompanied by a change in the coordination number of the vanadium ions.[3]

Quantitative Data for Pressure-Induced Transition

Table 4: High-Pressure Phase Transition Data

| Parameter | Value | Reference |

| Onset Pressure of Transition | ~20 GPa | [3] |

| High-Pressure Phase Space Group | C2 | [3] |

| Vanadium Coordination Change Pressure | ~4 GPa (from 5+1 to 6) | [3] |

| Bulk Modulus (B₀) - C2/m phase (<4 GPa) | 53.1 ± 5.4 GPa | [3] |

| Bulk Modulus (B₀) - C2/m phase (>4 GPa) | 188.1 ± 5.2 GPa | [3] |

| Bulk Modulus (B₀) - C2 phase | 255.0 ± 9.3 GPa | [3] |

Magnetic Properties

Current literature on MgV₂O₆ primarily focuses on its structural and thermodynamic properties. As of now, there are no detailed reports of magnetic ordering or magnetic phase transitions in magnesium metavanadate. The Material Project database classifies MgV₂O₆ as non-magnetic. Further investigation, such as low-temperature magnetic susceptibility measurements and neutron diffraction studies, would be required to definitively characterize its magnetic behavior.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the phase transitions in MgV₂O₆.

Synthesis of MgV₂O₆ (Solid-State Reaction)

-

Precursor Preparation : High-purity magnesium oxide (MgO) and vanadium pentoxide (V₂O₅) powders (>99.9% purity) are used as raw materials.[2]

-

Stoichiometric Mixing : The powders are mixed in a 1:1 molar ratio. This is typically achieved by agate mortar grinding or ball milling to ensure a homogeneous mixture.

-

Calcination : The mixture is placed in an alumina crucible and heated in a muffle furnace under an air atmosphere. A multi-step firing process is often employed.[2]

-

Initial heating to 873 K (600 °C) is performed, considering the melting point of V₂O₅ (~963 K) to avoid unwanted phase separation.[1]

-

The sample is held at this temperature for an extended period (e.g., 24 hours).

-

-

Intermediate Grinding : After the initial calcination, the sample is cooled to room temperature and thoroughly ground to improve reactivity.

-

Repeated Firing : The grinding and firing process is repeated multiple times (e.g., five times) to ensure the formation of a single-phase MgV₂O₆ sample.[1]

-

Phase Confirmation : The final product is analyzed using Powder X-ray Diffraction (pXRD) to confirm phase purity.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation : A small amount of the synthesized MgV₂O₆ powder (typically 5-10 mg) is weighed and hermetically sealed in an aluminum or platinum crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup : The sample and reference crucibles are placed in the DSC instrument.

-

Thermal Program : The instrument is programmed to heat the sample at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., Argon) to prevent oxidation.[1]

-

Data Acquisition : The heat flow to the sample relative to the reference is measured as a function of temperature. Endothermic and exothermic events, such as phase transitions and melting, appear as peaks on the resulting DSC curve.

-

Data Analysis : The onset temperature of the peak is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy change (ΔH) of the transition.

High-Temperature Powder X-ray Diffraction (HT-pXRD)

-

Sample Mounting : A thin layer of the MgV₂O₆ powder is placed on a sample holder suitable for high-temperature measurements (e.g., a platinum strip).

-

Instrument Configuration : The diffractometer is equipped with a high-temperature chamber that allows for heating the sample in a controlled atmosphere (e.g., air or inert gas).

-

Data Collection Program : A series of XRD patterns are collected at various temperatures, stepping through the range of interest (e.g., from room temperature to above the transition temperature, in 100 K increments).[1]

-

Isothermal Scans : At each temperature step, the sample is allowed to thermally equilibrate before the XRD scan is performed over a specified 2θ range (e.g., 10-80°).

-

Data Analysis : The collected diffraction patterns are analyzed to identify changes in peak positions and the appearance or disappearance of peaks, which signify a structural phase transition.

Rietveld Refinement

-

Data Input : A high-quality powder XRD pattern of the material is used as the input data.

-

Structural Model : An initial crystal structure model is required. This includes the space group, atomic positions, and initial lattice parameters. For MgV₂O₆, the brannerite structure is used as a starting point.

-

Refinement Software : Specialized software (e.g., GSAS, FullProf, TOPAS) is used to perform the refinement.

-

Iterative Fitting : The software iteratively adjusts various parameters (lattice parameters, atomic positions, peak shape function, background, etc.) to minimize the difference between the calculated diffraction pattern (from the model) and the experimental data.

-

Convergence and Validation : The refinement is complete when the calculated pattern closely matches the experimental one, indicated by low R-values (e.g., Rwp, GOF). The refined lattice parameters and atomic coordinates provide a precise description of the crystal structure.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate the phase transition pathways and the experimental workflow.

Caption: Temperature-induced phase transitions in MgV₂O₆.

Caption: Pressure-induced phase transition in MgV₂O₆.

Caption: Experimental workflow for MgV₂O₆ synthesis and characterization.

Conclusion

Magnesium metavanadate (MgV₂O₆) exhibits well-defined, reversible structural phase transitions as a function of temperature and pressure. The transition from the low-temperature α-phase to the high-temperature β-phase is a key characteristic, governed by specific thermodynamic parameters. While its structural behavior is well-documented, its magnetic properties remain an area for future investigation. The experimental protocols and data compiled in this guide serve as a foundational resource for researchers working with this and related vanadate systems, enabling further exploration of their potential applications.

References

thermodynamic properties of MgV2O6

An In-Depth Technical Guide to the Thermodynamic Properties of Magnesium Metavanadate (MgV₂O₆)

Introduction

Magnesium metavanadate (MgV₂O₆) is an inorganic compound that has garnered significant research interest, particularly for its potential application as an anode material in rechargeable magnesium-ion batteries.[1][2][3] A comprehensive understanding of its thermodynamic properties, crystal structure, and phase behavior is crucial for optimizing its synthesis, predicting its stability under operational conditions, and enhancing its performance in energy storage applications.[1][3] This technical guide provides a detailed overview of the core thermodynamic characteristics of MgV₂O₆, supported by experimental data and methodologies for researchers and scientists in materials science and related fields.

Crystal Structure

At room temperature, MgV₂O₆ exists in its α-phase (α-MgV₂O₆), which has a brannerite-type crystal structure.[1] It crystallizes in the monoclinic C2/m space group.[1][2][4] The crystal structure consists of edge-sharing MgO₆ octahedra and V⁵⁺ ions bonded to five O²⁻ atoms in a 5-coordinate geometry.[4] Detailed crystallographic data obtained through Rietveld refinement of X-ray diffraction (XRD) patterns are summarized in the table below.[1]

Table 1: Crystallographic Data for α-MgV₂O₆ at Room Temperature

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][4][5] |

| Space Group | C2/m | [1][2][4] |

| Lattice Parameter, a | 9.280 Å | [1][2][3] |

| Lattice Parameter, b | 3.501 Å | [1][2][3] |

| Lattice Parameter, c | 6.731 Å | [1][2][3] |

| Angle, β | 111.76 ° | [1][2][3] |

Phase Transitions and Thermodynamic Stability

MgV₂O₆ undergoes several temperature-dependent phase transitions. The Gibbs free energy (ΔG) for the formation of MgV₂O₆ from its constituent oxides (MgO and V₂O₅) is negative over a wide temperature range (298 K to 1273 K), confirming that the synthesis is thermodynamically feasible.[1]

The material exhibits a reversible solid-state phase transition from the low-temperature α-MgV₂O₆ phase to the high-temperature β-MgV₂O₆ (pseudobrannerite type) phase.[1][6] At a higher temperature, it undergoes incongruent melting. The key phase transition data are detailed below.

Table 2: High-Temperature Phase Transitions of MgV₂O₆

| Transition | Temperature (K) | Enthalpy Change (ΔH) (kJ/mol) | Method |

| α-MgV₂O₆ → β-MgV₂O₆ | 841 K | 4.37 ± 0.04 | DSC[1][2][3] |

| β-MgV₂O₆ → Incongruent Melting | 1014 K | 26.54 ± 0.26 | DSC[1][2][3] |

The phase transition process is influenced by the heating rate and is controlled first by a fibril-like mechanism and subsequently by a spherulitic-type mechanism.[1][3]

Caption: Phase transitions of MgV₂O₆ with increasing temperature.

Thermodynamic Properties

The fundamental thermodynamic properties, including heat capacity, enthalpy, and entropy, are essential for thermodynamic calculations and for understanding the material's behavior at various temperatures.

Heat Capacity (Cₚ)

The heat capacity of MgV₂O₆ is a critical parameter for heat transfer calculations. While some low-temperature data exists, high-temperature experimental data has been lacking, with previous values often being estimations based on the Neumann-Kopp rule.[1][3] Recent studies using drop calorimetry have established an empirical equation for the molar heat capacity of MgV₂O₆ in the temperature range of 298 K to 923 K.[1][2][3]

Table 3: Molar Heat Capacity of MgV₂O₆ (298 K - 923 K)

| Equation | Units |

| Cₚ = 208.3 + 0.03583T - 4809000T⁻² | J·mol⁻¹·K⁻¹ |

This equation is vital for calculating changes in enthalpy, entropy, and Gibbs free energy at high temperatures.[1][2][3]

Enthalpy, Entropy, and Gibbs Free Energy

Based on low-temperature heat capacity measurements and the high-temperature data, other key thermodynamic functions have been determined.

Table 4: Standard Thermodynamic Properties of MgV₂O₆ at 298.15 K

| Property | Value | Units |

| Heat Capacity (Cₚ) | 200 | J·mol⁻¹·K⁻¹ |

| Entropy (S°) | 198 | J·mol⁻¹·K⁻¹ |

These values, in conjunction with the high-temperature heat capacity equation, allow for the comprehensive calculation of the thermodynamic state of MgV₂O₆ under various thermal conditions.

Experimental Protocols

The characterization and determination of thermodynamic properties for MgV₂O₆ involve several key experimental techniques.

Caption: Solid-state synthesis and characterization workflow for MgV₂O₆.

Synthesis via Solid-State Reaction

This method produces high-purity, crystalline MgV₂O₆.[1]

-

Precursors : High-purity magnesium oxide (MgO, 99.99%) and vanadium pentoxide (V₂O₅, 99.95%) powders are used as the starting materials.[1]

-

Pre-treatment : The raw oxide powders are first roasted at 573 K for 5 hours in an air atmosphere to remove any absorbed moisture and impurities.[1]

-

Reaction : The dried powders are weighed in a 1:1 molar ratio, mixed, and milled. The mixture is then roasted at 873 K.[1]

-

Homogenization : To ensure a complete reaction and a homogenous final product, the process of milling and roasting is repeated multiple times (e.g., five times).[1][3]

Synthesis via Sol-Gel Method

An alternative approach that can produce well-crystallized and uniform particles.[5][7]

-

Precursors : Analytical grade magnesium acetate (Mg(CH₃COO)₂), ammonium metavanadate (NH₄VO₃), and citric acid are used.[5]

-

Gel Formation : Citric acid and Mg(CH₃COO)₂ are dissolved in deionized water at 60 °C. NH₄VO₃ is then added to the clear solution and stirred for several hours until a gel forms.[5]

-

Calcination : The gel is heated, leading to the loss of water and decomposition of organic and ammonium components. Heating to approximately 400 °C and above results in the formation of pure MgV₂O₆.[5]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes of phase transitions.

-

Procedure : A sample of the as-prepared MgV₂O₆ powder is heated in a crucible at a controlled rate under an inert atmosphere.

-

Measurement : The instrument measures the difference in heat flow required to increase the temperature of the sample and a reference. Endothermic or exothermic events, such as phase transitions or melting, appear as peaks on the DSC curve.[1] The area under these peaks is integrated to calculate the enthalpy change (ΔH) of the transition.[1][3]

Drop Calorimetry

This technique is employed to measure the enthalpy increments of a material at high temperatures, from which the heat capacity can be derived.[1][8]

-

Principle : The experiment measures the heat effect produced when a sample, initially at room temperature (298.15 K), is dropped into a calorimeter held at a higher, constant temperature (T).[1]

-

Apparatus : An isothermal high-temperature calorimeter (e.g., MHTC 96 line) is used, with flowing helium as an inert atmosphere.[1]

-

Calibration : The instrument's reliability is confirmed using a standard reference material, such as α-Al₂O₃ (sapphire).[1]

-

Calculation : The measured enthalpy increment (Hᴛ - H₂₉₈.₁₅) at various temperatures is fitted to a polynomial function. The heat capacity (Cₚ) is then determined by taking the derivative of this function with respect to temperature (Cₚ = d(ΔH)/dT).[1]

Structural and Morphological Characterization

-

X-ray Diffraction (XRD) : Used to identify the crystalline phases and determine the crystal structure and lattice parameters of the synthesized material. In-situ high-temperature XRD can be used to track structural changes during phase transitions.[1][2][5]

-

Scanning Electron Microscopy (SEM) : Provides information on the surface morphology, particle size, and crystallinity of the powder samples.[1][5]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Used to identify the characteristic vibrational modes of the chemical bonds within the compound, confirming the presence of V-O-V and Mg-O bonds.[1][5]

References

- 1. jmamg.com [jmamg.com]

- 2. crystal-structure-phase-transitions-and-thermodynamic-properties-of-magnesium-metavanadate-mgv2o6 - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. asianpubs.org [asianpubs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

ab-initio study of MgV2O6 electronic properties

An In-depth Technical Guide on the Ab-initio Study of Magnesium Vanadate (MgV₂O₆) Electronic Properties

Introduction

Magnesium metavanadate (MgV₂O₆) is a compound that has garnered significant research interest due to its potential applications in various technological fields, including as a promising anode material for magnesium-ion rechargeable batteries.[1] Understanding the fundamental electronic properties of MgV₂O₆ is crucial for optimizing its performance in these applications. Ab-initio studies, which are first-principles calculations based on quantum mechanics, provide a powerful tool for investigating the structural, mechanical, and electronic characteristics of materials from a theoretical standpoint. This guide provides a comprehensive overview of the electronic properties of MgV₂O₆ as determined by ab-initio studies, with a focus on its crystal structure, computational methodologies, and key electronic parameters.

Crystal Structure of MgV₂O₆

MgV₂O₆ primarily crystallizes in a monoclinic system with the C2/m space group.[1][2] In this structure, Mg²⁺ cations are located in octahedral sites, while vanadium atoms occupy distorted VO₆ octahedra.[3] These distorted VO₆ octahedra are joined by sharing edges.[3] There is also mention of an orthorhombic crystal structure with the Pbcn space group in some theoretical studies.[4]

Table 1: Crystal Structure Parameters of Monoclinic MgV₂O₆

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2/m | [1][2] |

| Lattice Constant (a) | 9.280 Å | [1] |

| Lattice Constant (b) | 3.501 Å | [1] |

| Lattice Constant (c) | 6.731 Å | [1] |

| Angle (β) | 111.76° | [1] |

Computational Methodologies

The electronic properties of MgV₂O₆ have been investigated using ab-initio calculations based on Density Functional Theory (DFT).[4][5] DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6]

Key Experimental Protocols (Computational Details)

-

Software Packages: Calculations are often performed using software packages like the Vienna Ab initio Simulation Package (VASP) or the Cambridge Serial Total Energy Package (CASTEP).[2][4]

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is commonly employed to describe the exchange-correlation energy.[4][7][8] In some cases, a Hubbard-like term (GGA+U) is added to better account for electron correlation in the vanadium d-orbitals.[7]

-

Pseudopotentials: The interaction between the core and valence electrons is described using pseudopotentials, such as the Projector Augmented Wave (PAW) method.[2][8]

-

Plane-Wave Cutoff Energy: A plane-wave basis set is used to expand the electronic wavefunctions, with a cutoff energy typically set around 520 eV.[2]

-

Brillouin Zone Sampling: The integration over the Brillouin zone is performed using a Monkhorst-Pack grid of k-points.[4]

-

Structural Optimization: The crystal structure is optimized by relaxing the lattice parameters and atomic positions until the forces on the atoms and the stress on the unit cell are minimized.[4]

Electronic Properties

Ab-initio calculations have revealed that MgV₂O₆ is a semiconductor.[4][5] The key electronic properties are detailed below.

Electronic Band Structure

The electronic band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). For MgV₂O₆, calculations show an indirect band gap of approximately 2.195 eV.[4][5][9] This indicates that the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone. The semiconducting nature of this material is a critical factor for its potential use in electronic and optoelectronic devices.[4][10]

Density of States (DOS)

The density of states (DOS) provides information about the number of available electronic states at each energy level. The partial density of states (PDOS) further breaks down the contributions of each atomic orbital to the total DOS. For MgV₂O₆, the valence band is primarily composed of contributions from O-2p, V-3p, and Mg-2p orbitals.[4] The lowest unoccupied states in the conduction band are mainly derived from the V-3d orbitals.[10] Specifically, the top of the valence band is dominated by O 2p states, while the bottom of the conduction band is mainly composed of V 3d states.

Table 2: Calculated Electronic Properties of MgV₂O₆

| Property | Value | Reference |

| Band Gap | 2.195 eV | [4][5][9] |

| Band Gap Type | Indirect | [4] |

| Nature | Semiconductor | [4][5] |

Visualizations

Ab-initio Computational Workflow

The following diagram illustrates the typical workflow for an ab-initio study of a material's electronic properties using DFT.

Caption: A flowchart of the ab-initio computational workflow using DFT.

Conclusion

Ab-initio studies based on Density Functional Theory provide valuable insights into the electronic properties of MgV₂O₆. These theoretical investigations have established that MgV₂O₆ is a semiconductor with an indirect band gap of approximately 2.195 eV.[4][5][9] The valence and conduction bands are primarily formed by the hybridization of O-2p and V-3d orbitals, respectively. This fundamental understanding of the electronic structure is essential for the further development and application of MgV₂O₆ in energy storage and electronic devices. The detailed computational protocols and quantitative data summarized in this guide offer a solid foundation for researchers and scientists working in the field of materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 7. DFT and hybrid-DFT calculations on the electronic properties of vanadate materials: theory meets experiments - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Theoretical Investigation of the Optical Properties of Magnesium Metavanadate (MgV₂O₆): A Technical Guide

Introduction

Magnesium metavanadate (MgV₂O₆) has garnered significant research interest due to its potential applications in various technological fields, including catalysis, energy storage, and optoelectronic devices.[1] A thorough understanding of its fundamental physical properties, particularly its optical characteristics, is crucial for the design and development of such applications. This technical guide provides a comprehensive overview of the theoretical investigations into the optical properties of MgV₂O₆, summarizing key quantitative data, detailing computational methodologies, and visualizing the underlying theoretical frameworks. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the computational modeling of inorganic materials.

Crystal and Electronic Structure

Theoretical studies have explored different crystal structures for MgV₂O₆, with the monoclinic structure belonging to the C2/m space group being a common focus.[2][3] Another study has investigated an orthorhombic crystal structure with the Pbcn space group.[4] The electronic band structure analyses consistently reveal that MgV₂O₆ is a semiconductor.[4][5] One study based on an orthorhombic structure calculates an indirect band gap of 2.195 eV, with the valence band maximum and conduction band minimum located at different high-symmetry points in the Brillouin zone.[4] The density of states analysis indicates that the valence band is primarily composed of O 2p states hybridized with V 3d states, while the conduction band is dominated by V 3d states.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from theoretical investigations of MgV₂O₆'s structural and electronic properties.

Table 1: Calculated Crystal Lattice Parameters for MgV₂O₆

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Monoclinic | C2/m | 9.280 | 3.501 | 6.731 | 111.76 | [2] |

| Orthorhombic | Pbcn | 13.610 | 5.581 | 4.857 | - | [4] |

Table 2: Calculated Electronic and Optical Properties of MgV₂O₆

| Property | Calculated Value | Reference |

| Band Gap (Eg) | 2.195 eV (Indirect) | [4] |

| Band Gap (Eg) | 2.3 eV | [1] |

Experimental Protocols: Computational Methodologies

The theoretical investigations of MgV₂O₆'s optical properties are predominantly based on first-principles calculations within the framework of Density Functional Theory (DFT).[4][5][6] The following outlines a typical computational workflow employed in these studies.

A common approach involves the use of a plane-wave pseudopotential method as implemented in computational packages like the Vienna Ab initio Simulation Package (VASP).[6] The electronic wave functions are expanded in a plane-wave basis set with a specific kinetic energy cutoff. For instance, a cutoff energy of 400 eV has been reported to be well-converged for these calculations.[4]

The geometry optimization of the crystal structure is a critical first step. This is often achieved using algorithms such as the Broyden-Fletcher-Goldfarb-Shanno (BFGS) minimization method.[4] The convergence criteria for this optimization are stringent, with typical tolerances set to 1.0 × 10⁻⁵ eV/atom for energy, 0.03 eV/Å for maximum force, 0.05 GPa for maximum stress, and 1.0 × 10⁻³ Å for maximum atomic displacement.[4]

For the calculation of electronic and optical properties, the exchange-correlation effects are approximated using functionals like the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization.[6] The optical properties, including the complex dielectric function, refractive index, and absorption coefficient, are then derived from the electronic band structure and wavefunctions.

Computational workflow for determining optical properties.

Optical Properties

The optical properties of MgV₂O₆ have been theoretically investigated by calculating several key parameters. The complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), is a fundamental property that describes the linear response of the material to an electromagnetic field. The imaginary part, ε₂(ω), is directly related to the electronic band structure and provides information about the absorption of light. The real part, ε₁(ω), can be derived from the imaginary part using the Kramers-Kronig relations.

Other important optical constants, such as the refractive index (n), extinction coefficient (k), absorption coefficient (α), and reflectivity (R), can be calculated from the complex dielectric function. Theoretical studies indicate that MgV₂O₆ exhibits significant absorption in the visible and ultraviolet regions of the electromagnetic spectrum.[5] The large reflectivity in the low energy range suggests its potential as a material for avoiding solar heating.[4]

Interrelation of key optical properties.

Conclusion

Theoretical investigations based on density functional theory have provided valuable insights into the structural, electronic, and optical properties of MgV₂O₆. The calculated data, including lattice parameters and band gaps, offer a solid foundation for understanding the material's behavior. The detailed computational methodologies outlined in this guide can serve as a reference for future theoretical studies. The predicted optical properties, such as a significant absorption in the visible spectrum, highlight the potential of MgV₂O₆ in optoelectronic applications. Further experimental validation of these theoretical findings will be crucial for the practical realization of MgV₂O₆-based devices.

References

magnetic properties of magnesium vanadium oxide

An In-depth Technical Guide to the Magnetic Properties of Magnesium Vanadium Oxide

Introduction

Magnesium vanadium oxides, particularly the spinel compound MgV₂O₄, represent a class of materials at the forefront of condensed matter physics research. These compounds are renowned for the intricate interplay between their spin, lattice, and orbital degrees of freedom.[1][2] The V³⁺ ions in MgV₂O₄ form a pyrochlore lattice, a network of corner-sharing tetrahedra, which is a classic example of a geometrically frustrated magnet.[3][4] This frustration prevents the establishment of a simple, long-range antiferromagnetic order, leading to complex magnetic behaviors and a high degeneracy of ground states.[4] At low temperatures, this frustration is lifted by a sequence of structural and magnetic phase transitions, making MgV₂O₄ an ideal system for studying the coupling between magnetism, orbital ordering, and crystal structure.[5][6]

Magnetic and Structural Properties of MgV₂O₄

At room temperature, MgV₂O₄ possesses a normal cubic spinel structure. However, it undergoes two distinct phase transitions upon cooling.[2] The first is a structural transition from a cubic to a tetragonal phase, followed by a magnetic transition to an antiferromagnetic state at a lower temperature.[3][5]

-

Structural Phase Transition (TS): At approximately 60-65 K, MgV₂O₄ undergoes a structural distortion from the cubic Fd-3m space group to a tetragonal I4₁/a or I-4m2 space group.[2][5][7] This transition is driven by the Jahn-Teller effect and is crucial for relieving the geometric frustration of the magnetic lattice.[3][8] The distortion alters the V-V bond distances, leading to the formation of one-dimensional chains.[7]

-

Antiferromagnetic Phase Transition (TN): Following the structural change, a transition to a long-range antiferromagnetic (AFM) order occurs at the Néel temperature (TN) of approximately 40-42 K.[1][5] The magnetic structure consists of antiferromagnetically coupled chains.[1][7] A key characteristic of this magnetic state is a significantly reduced vanadium magnetic moment, which is a consequence of quantum fluctuations in the one-dimensional chains and the complex interplay with orbital ordering.[1][2]

The complex interplay between these phases is driven by orbital ordering. The degeneracy of the V³⁺ d-orbitals is lifted at the structural transition, which in turn dictates the magnetic exchange interactions and allows for the eventual magnetic ordering.[4][9] There is ongoing debate whether the orbital ground state is best described by real orbital ordering (ROO) or complex orbital ordering (COO), with evidence suggesting a mixed state.[2][5][7]

Quantitative Data Summary

The key quantitative parameters describing the magnetic and structural properties of MgV₂O₄ are summarized below.

| Property | Symbol | Value | Unit | Reference(s) |

| Structural Transition Temperature | TS | ~60 - 65 | K | [2][3][5] |

| Antiferromagnetic Transition Temp. | TN | ~40 - 42 | K | [1][5][7] |

| Magnetic Structure | Antiferromagnetic chains | [1][7] | ||

| Low-Temperature Crystal Structure | Tetragonal (I-4m2) | [1][7] | ||

| Reduced Magnetic Moment | µ | Strongly reduced from 2 µB | µB/V³⁺ | [1][2] |

| High-Field Magnetic Transition | µ₀H | ~40 | T | [10][11] |

Key Experimental Protocols

Synthesis of Polycrystalline MgV₂O₄

A standard method for preparing polycrystalline (powder) samples of magnesium vanadium oxide is the solid-state reaction technique.[3]

-

Precursors: High-purity powders of Magnesium Oxide (MgO), and Vanadium(III) Oxide (V₂O₃) or Vanadium(V) Oxide (V₂O₅) are used as starting materials.[3]

-

Mixing: The precursor powders are mixed in stoichiometric ratios. For MgV₂O₄, a 1:1 molar ratio of MgO and V₂O₃ is required.

-

Grinding: The mixture is thoroughly ground to ensure homogeneity, often in an agate mortar.

-

Pelletizing: The ground powder is pressed into pellets to ensure good contact between reactant particles.

-

Sintering: The pellets are heated in a controlled atmosphere. To maintain the V³⁺ oxidation state, a reducing or inert atmosphere is necessary. A typical procedure involves heating in a flow of N₂ and H₂ gas at approximately 1353 K (1080 °C) for an extended period (e.g., 40 hours).[3] The process may be repeated with intermediate grinding to improve sample quality.[3]

-

Characterization: The phase purity and crystal structure of the final product are confirmed using X-ray powder diffraction (XRD).

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are crucial for identifying phase transitions.

-

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is commonly used for high-sensitivity measurements.

-

Procedure:

-

A small, known mass of the powdered sample is placed in a sample holder.

-

The sample is cooled from room temperature to a low temperature (e.g., 2 K) in both zero-field-cooled (ZFC) and field-cooled (FC) conditions under a small applied magnetic field.

-

The magnetization is measured as a function of temperature during warming.

-

The magnetic susceptibility (χ) is calculated as M/H, where M is the measured magnetization and H is the applied field.

-

-

Data Analysis: The resulting χ vs. T plot is analyzed to identify cusps or sharp changes that indicate the structural (TS) and magnetic (TN) phase transitions.[3]

Neutron Diffraction

Neutron diffraction is an essential technique for determining both the crystal and magnetic structures, as neutrons are sensitive to the positions of light atoms like oxygen and interact with magnetic moments.

-

Instrumentation: Powder or single-crystal neutron diffractometers at a research reactor or spallation source are used.

-

Procedure:

-

The sample is placed in a cryostat that allows for temperature control.

-

A monochromatic neutron beam is scattered by the sample.

-

Diffraction patterns are collected at various temperatures, particularly above TS, between TS and TN, and below TN.

-

-

Data Analysis:

-

Crystal Structure: The positions and intensities of nuclear Bragg peaks are analyzed using Rietveld refinement to determine the crystal structure (space group, lattice parameters, atomic positions) in each phase.[7]

-

Magnetic Structure: Below TN, new magnetic Bragg peaks appear in the diffraction pattern.[7] The positions and intensities of these peaks are used to determine the arrangement and orientation of the magnetic moments in the unit cell.[1][7]

-

Visualizations

References

- 1. [1009.0429] Spin and Orbital Order of the Vanadium Spinel MgV2O4 [arxiv.org]

- 2. journals.aps.org [journals.aps.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. journals.aps.org [journals.aps.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Structural, orbital, and magnetic order in vanadium spinels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.aps.org [journals.aps.org]

- 9. Effect of spin-orbit coupling on magnetic and orbital order in MgV2O4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Magnetic field induced transition in vanadium spinels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Fundamental Electrochemical Properties of MgV₂O₆

This guide provides a comprehensive overview of the fundamental electrochemical properties of Magnesium Vanadate (MgV₂O₆), a promising cathode material for next-generation energy storage systems. Intended for researchers, scientists, and professionals in materials science and battery development, this document details the synthesis, crystal structure, and electrochemical performance of MgV₂O₆, supported by experimental data and protocols.

Introduction

Magnesium-ion batteries (MIBs) are emerging as a compelling alternative to lithium-ion batteries, owing to the natural abundance, low cost, and inherent safety of magnesium. A critical component in the development of high-performance MIBs is the cathode material, which must facilitate the reversible intercalation and deintercalation of divalent Mg²⁺ ions. Vanadium-based oxides, with their variable oxidation states and layered crystal structures, are considered strong candidates for MIB cathodes. Among these, Magnesium Vanadate (MgV₂O₆) has garnered significant interest due to its potential for hosting Mg²⁺ ions. This guide delves into the core electrochemical characteristics of MgV₂O₆, providing a foundational understanding for its application in energy storage.

Synthesis of MgV₂O₆

MgV₂O₆ can be synthesized through various methods, with the sol-gel and solid-state reaction routes being the most common.

Sol-Gel Synthesis

The sol-gel method offers good control over particle size and homogeneity. A typical procedure involves the following steps:

-

Precursor Solution Preparation: Magnesium acetate [Mg(CH₃COO)₂] and citric acid are dissolved in deionized water with stoichiometric amounts under magnetic stirring at 60°C to form a clear solution.

-

Addition of Vanadium Source: Ammonium metavanadate (NH₄VO₃) is then added to the solution, and stirring is continued for several hours until a gel is formed.[1]

-

Decomposition and Sintering: The gel is dried in an oven, typically at around 100°C. The dried gel is then decomposed at a higher temperature (e.g., 350°C) for several hours in air. The resulting powder is ground, pressed into pellets, and sintered at a temperature of approximately 600°C for an extended period (e.g., 12 hours) to obtain the final MgV₂O₆ product.[1]

Solid-State Reaction

The solid-state reaction method is a straightforward approach for synthesizing crystalline MgV₂O₆.

-

Precursor Mixing: High-purity magnesium oxide (MgO) and vanadium pentoxide (V₂O₅) powders are mixed in a 1:1 molar ratio.

-

Calcination: The homogenous mixture is pressed into pellets and subjected to a multi-step firing process in an air atmosphere. A typical calcination temperature is around 873 K (600°C).[2]

Crystal Structure

MgV₂O₆ crystallizes in a monoclinic system with the C2/m space group.[2] The structure consists of edge-sharing MgO₆ octahedra and distorted VO₆ octahedra. The VO₆ octahedra share corners to form chains, creating channels that can potentially facilitate the diffusion of Mg²⁺ ions.

Electrochemical Properties

The electrochemical performance of MgV₂O₆ as a cathode material has been investigated in both non-aqueous and aqueous electrolyte systems.

Non-Aqueous Magnesium-Ion Batteries

Initial studies in non-aqueous electrolytes have provided foundational insights into the electrochemical behavior of MgV₂O₆.

Quantitative Data Summary: MgV₂O₆ in Non-Aqueous Electrolyte

| Parameter | Value | Conditions | Reference |

| Initial Discharge Capacity | ~120 mAh/g | Current density: 0.02 mA/cm²; Electrolyte: 1 M Mg(ClO₄)₂ in propylene carbonate/acetonitrile; Voltage window: 0.0-2.0 V vs. Mg/Mg²⁺ | [1] |

| Capacity after 10 Cycles | ~40 mAh/g | Same as above | [1] |

| Charge Plateau | ~1.3 V | Same as above | [1] |

The observed capacity fade suggests challenges with the cycling stability of MgV₂O₆ in non-aqueous electrolytes, which may be attributed to sluggish Mg²⁺ ion kinetics and potential structural degradation upon cycling.[3][4]

Performance in Aqueous Ion Batteries (Zinc-Ion Analogue)

To explore the potential of the MgV₂O₆ framework in a different electrochemical environment, its hydrated analogue, MgV₂O₆·1.7H₂O, has been studied as a cathode material for aqueous zinc-ion batteries. This system provides valuable insights into the intrinsic capabilities of the vanadate lattice.

Quantitative Data Summary: MgV₂O₆·1.7H₂O in Aqueous Zn-Ion Battery

| Parameter | Value | Conditions | Reference |

| Specific Capacity | 425.7 mAh/g | Current density: 0.2 A/g | [5] |

| Rate Capability | 350.1 mAh/g | at 0.5 A/g | [5] |

| 301.5 mAh/g | at 1.0 A/g | [5] | |

| 250.3 mAh/g | at 2.0 A/g | [5] | |

| 205.8 mAh/g | at 5.0 A/g | [5] | |

| 182.1 mAh/g | at 10.0 A/g | [5] | |

| Cycling Stability | >90% capacity retention | After 2000 cycles at 4.0 A/g | [5] |

| Energy Density | 331.6 Wh/kg | - | [5] |

The excellent performance of the hydrated MgV₂O₆ structure in an aqueous zinc-ion system highlights the potential of this material framework. The presence of structural water is believed to facilitate faster ion diffusion kinetics.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the electrochemical properties of MgV₂O₆.

Electrode Preparation

-

Slurry Formulation: The active material (MgV₂O₆) is mixed with a conductive agent (e.g., acetylene black) and a binder (e.g., polytetrafluoroethylene - PTFE) in a weight ratio of 85:10:5.[1]

-

Homogenization: A suitable solvent, such as ethanol, is added to the mixture to form a homogeneous slurry.[1]

-

Coating: The slurry is then coated onto a current collector (e.g., stainless steel mesh or carbon paper).

-

Drying: The coated electrode is dried in a vacuum oven at a specified temperature (e.g., 100°C) for several hours to remove the solvent.[1]

Cell Assembly

Electrochemical cells are typically assembled in an argon-filled glovebox to prevent contamination from air and moisture. A two-electrode coin cell (e.g., CR2032) is a common configuration.

-

Cathode: The prepared MgV₂O₆ electrode.

-

Anode: High-purity magnesium foil.

-

Separator: A glass fiber separator is typically used to prevent short circuits between the electrodes.

-

Electrolyte:

-

Non-aqueous: 1 M magnesium perchlorate (Mg(ClO₄)₂) in a mixture of organic solvents like propylene carbonate (PC) and acetonitrile (AN).[1]

-

Aqueous: A salt solution such as 3 M zinc triflate (Zn(CF₃SO₃)₂) for Zn-ion battery testing.

-

Electrochemical Measurements

This technique is used to evaluate the specific capacity, cycling stability, and rate capability of the material.

-

Instrument: A battery cycler (e.g., Land CT2001).

-

Procedure: The cell is charged and discharged at a constant current between defined voltage limits.

-

Parameters:

-

Current Density: Varied to assess rate capability (e.g., from 0.1 A/g to 10 A/g).

-

Voltage Window: Typically 0.2 V to 1.8 V vs. Mg/Mg²⁺ for non-aqueous systems.

-

Number of Cycles: Extended cycling (e.g., >100 cycles) is performed to evaluate stability.

-

CV is employed to study the redox reactions and reversibility of the electrochemical processes.

-

Instrument: An electrochemical workstation (potentiostat/galvanostat).

-

Procedure: The potential of the working electrode is swept linearly with time between two vertex potentials.

-

Parameters:

-

Scan Rate: Typically varied from 0.1 mV/s to 10 mV/s to investigate reaction kinetics.

-

Voltage Window: Similar to that used for galvanostatic cycling.

-

EIS is a powerful technique for investigating the charge transfer and ion diffusion kinetics within the electrode and at the electrode-electrolyte interface.

-

Instrument: An electrochemical workstation with an impedance analysis module.

-

Procedure: A small amplitude AC voltage is applied to the cell over a wide range of frequencies, and the resulting current response is measured.

-

Parameters:

-

Frequency Range: Typically from 100 kHz to 10 mHz.

-

AC Amplitude: A small perturbation, usually 5-10 mV.

-

DC Potential: The open-circuit voltage (OCV) of the cell.

-

-

Data Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model to extract parameters such as solution resistance (Rs), charge-transfer resistance (Rct), and Warburg impedance (Zw), which relates to ion diffusion.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of MgV₂O₆.

Conclusion

MgV₂O₆ presents itself as a material of interest for cathode applications in magnesium-ion batteries. While initial studies in non-aqueous systems indicate challenges related to cycling stability, the impressive performance of its hydrated analogue in an aqueous zinc-ion battery underscores the potential of the vanadate framework. Future research should focus on strategies to enhance the Mg²⁺ ion kinetics and structural stability of MgV₂O₆ in magnesium-based electrolytes. This could involve nanostructuring, carbon coating to improve electronic conductivity, and the exploration of novel electrolyte formulations. The detailed experimental protocols and baseline data presented in this guide provide a solid foundation for further investigation and development of MgV₂O₆ as a viable cathode material for next-generation energy storage.

References

An In-depth Technical Guide to Magnesium Vanadium Oxides: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium vanadium oxides (MVOs) represent a versatile class of inorganic compounds that have garnered significant research interest due to their diverse structural chemistry and promising applications in various fields, including energy storage and catalysis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of key magnesium vanadium oxide phases, with a focus on their potential as cathode materials in next-generation magnesium-ion batteries. Detailed experimental protocols for their synthesis and analysis are presented, alongside a summary of their key structural and electrochemical properties. Visualizations of experimental workflows and structural relationships are provided to facilitate a deeper understanding of these complex materials.

Introduction: A Brief History of the Constituent Elements

The story of magnesium vanadium oxides begins with the discovery of their constituent elements. Magnesium, an alkaline earth metal, was first recognized as an element by Joseph Black in 1755 and isolated by Sir Humphry Davy in 1808 through the electrolysis of a mixture of magnesia (magnesium oxide) and mercuric oxide.[1] The name "Magnesium" is derived from "Magnesia," a district in Thessaly, Greece.[1][2]

Vanadium, a transition metal, has a more complex discovery history. It was first discovered in 1801 by Andrés Manuel del Rio, who named it "erythronium." However, his discovery was later dismissed by a French chemist who mistakenly identified it as chromium.[3] The element was rediscovered in 1831 by the Swedish chemist Nils Gabriel Sefström, who named it "vanadium" after "Vanadis," the Scandinavian goddess of beauty.[2][3]

The exploration of binary and ternary oxides containing these elements has led to the discovery of a rich family of magnesium vanadium oxide compounds with diverse stoichiometries and crystal structures.

Key Magnesium Vanadium Oxide Phases: Synthesis and Properties

Research into magnesium vanadium oxides has revealed several stable phases, each with unique structural and physical properties. The most commonly studied phases include magnesium metavanadate (MgV₂O₆), magnesium pyrovanadate (Mg₂V₂O₇), magnesium orthovanadate (Mg₃V₂O₈), and the spinel compound MgV₂O₄.

Synthesis Methodologies

Magnesium vanadium oxides are typically synthesized through solid-state reactions or wet-chemical methods like precipitation and sol-gel synthesis.

A common and straightforward method for preparing polycrystalline MVOs involves the high-temperature reaction of stoichiometric mixtures of magnesium oxide (MgO) and vanadium pentoxide (V₂O₅).[4][5]

Experimental Protocol: Solid-State Synthesis of MgV₂O₆

-

Precursor Preparation: High-purity powders of MgO (99.99%) and V₂O₅ (99.95%) are used as starting materials.[4][5] The powders are first calcined at 300°C for 5 hours in air to remove any absorbed moisture.[5]

-

Stoichiometric Mixing: The calcined powders are weighed in a 1:1 molar ratio for the synthesis of MgV₂O₆ and thoroughly mixed by grinding in an agate mortar.

-

Calcination: The mixture is then pressed into a pellet and calcined in an alumina crucible at a specific temperature profile. For MgV₂O₆, a multi-step firing process is often employed, for example, heating at 660°C for 12 hours, followed by firing at 850°C for 12 hours in air.[6] To ensure homogeneity, the sample is cooled, reground, and the calcination process is repeated multiple times.[7]

-

Characterization: The final product is characterized by X-ray diffraction (XRD) to confirm the phase purity and crystal structure.

Experimental Workflow: Solid-State Synthesis

Caption: Workflow for the solid-state synthesis of magnesium vanadium oxides.

The precipitation method offers an alternative route to synthesize MVOs, often resulting in materials with different morphologies and properties compared to those prepared by solid-state reactions.

Experimental Protocol: Precipitation Synthesis of MgVO-HT (MgV₂O₆)

-

Reactant Preparation: Ammonium metavanadate (NH₄VO₃) and magnesium hydroxide (Mg(OH)₂) are used as reactants.[8]

-

Mixing: The reactants are mixed in a 1:2 Mg:V molar ratio.[8]

-

Precipitation: The precipitation reaction is carried out to form a precursor material, designated as MgVO.[8]

-

Thermal Treatment: The obtained MgVO precursor is then subjected to a two-step thermal treatment. It is first heated to 400°C and held for 12 hours, followed by heating to 600°C and holding for another 12 hours to obtain the final MgV₂O₆ phase (MgVO-HT).[9]

Crystal Structure and Properties

The different stoichiometries of magnesium vanadium oxides lead to distinct crystal structures and, consequently, different physical and chemical properties.

Table 1: Crystallographic Data of Key Magnesium Vanadium Oxide Phases

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

| Magnesium Metavanadate (α-phase) | MgV₂O₆ | Monoclinic | C2/m | a = 9.280, b = 3.501, c = 6.731, β = 111.76 | [4][7] |

| Magnesium Pyrovanadate | Mg₂V₂O₇ | Monoclinic | P2₁/c | - | [8] |

| Magnesium Orthovanadate | Mg₃V₂O₈ | - | - | - | [5] |

| Magnesium Vanadium Spinel | MgV₂O₄ | Cubic | Fd-3m | - | [10][11] |

Structural Relationship Diagram

Caption: Relationship between common precursors and resulting MVO phases.

Magnetic and Electronic Properties

The magnetic and electronic properties of MVOs are highly dependent on the oxidation state of the vanadium ions and the crystal structure. For instance, MgV₂O₄ is a normal cubic spinel with a highly frustrated magnetic lattice.[10] It exhibits magnetic ordering accompanied by a cubic-to-tetragonal phase transition at low temperatures.[10][12] First-principles calculations have been employed to study the electronic and magnetic properties, revealing that strong Coulomb correlation in the presence of antiferromagnetic coupling is responsible for the insulating ground state of MgV₂O₄.[13]

Applications in Energy Storage: Cathode Materials for Magnesium-Ion Batteries

A significant driver for the research into magnesium vanadium oxides is their potential application as cathode materials for rechargeable magnesium-ion batteries (MIBs). MIBs are considered a promising alternative to lithium-ion batteries due to the high natural abundance, low cost, and higher safety of magnesium.[8] Vanadium oxides, in general, are attractive cathode materials due to their layered structures and the ability of vanadium to exist in multiple oxidation states, which facilitates redox reactions.[8][9]

Electrochemical Performance

The electrochemical behavior of MVOs is complex and depends on the specific phase. Studies have shown that multiphase magnesium vanadium oxide systems can exhibit better Mg²⁺ insertion/deinsertion performance than single-phase materials.[8] However, sluggish Mg²⁺ ion kinetics in phases like MgV₂O₆ has been identified as a challenge, attributed to poor electronic and ionic conductivity.[8][9]

Table 2: Electrochemical Properties of Selected Magnesium Vanadium Oxides

| Material | Application | Key Findings | Reference |

| MgV₂O₆ | Cathode for aqueous MIBs | Sluggish Mg²⁺ kinetics; multiphase systems show better performance. | [8] |

| Mg(Mg₀.₅V₁.₅)O₄ | Cathode for MIBs | High reversible specific capacity of 250 mAh g⁻¹ at 100 mA g⁻¹. | [11] |

| V-doped MgO | Supercapacitor Electrode | Specific capacitance of 50 F/g at a 10 mV/s scan rate. | [14] |

Strategies for Performance Enhancement

To overcome the limitations of MVOs as cathode materials, various strategies have been explored. One effective approach is the addition of carbon to the MVO material. Carbon integration has been shown to be a dual strategy that not only improves the electrical conductivity but also can induce phase transformations into structures with better Mg²⁺ diffusion properties.[8]

Logical Flow: Enhancing MVO Cathode Performance

Caption: Strategy to improve the electrochemical performance of MVO cathodes.

Conclusion and Future Outlook

The field of magnesium vanadium oxides continues to be an active area of research, driven by the quest for advanced energy storage solutions. While significant progress has been made in the synthesis, characterization, and understanding of the fundamental properties of various MVO phases, challenges remain, particularly in achieving fast and reversible Mg²⁺ intercalation for battery applications. Future research will likely focus on nanostructuring, defect engineering, and the exploration of novel MVO compositions and crystal structures to further enhance their electrochemical performance. The detailed understanding of the structure-property relationships in these materials, as outlined in this guide, will be crucial for the rational design of next-generation energy storage devices.

References

- 1. WebElements Periodic Table » Magnesium » historical information [webelements.com]

- 2. americanelements.com [americanelements.com]

- 3. Vanadium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. jmamg.com [jmamg.com]

- 5. researchgate.net [researchgate.net]

- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 7. researchgate.net [researchgate.net]

- 8. Simply Prepared Magnesium Vanadium Oxides as Cathode Materials for Rechargeable Aqueous Magnesium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. research.sabanciuniv.edu [research.sabanciuniv.edu]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Detailed Protocol for the Sol-Gel Synthesis of Magnesium Vanadate (MgV₂O₆)

This document provides a comprehensive guide to the synthesis of magnesium vanadate (MgV₂O₆) using a straightforward and effective sol-gel method. MgV₂O₆ has garnered significant interest as a promising cathode material for rechargeable magnesium batteries. The sol-gel technique offers excellent control over the material's purity, homogeneity, and particle size, which are critical parameters for its electrochemical performance.

I. Introduction